![molecular formula C18H12N6O5 B14467435 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 65740-09-2](/img/structure/B14467435.png)
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₁₈H₁₂N₆O₅. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of resorcinol and contains azo and hydrazone functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the diazotization of 2-nitroaniline followed by coupling with resorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall reaction can be summarized as follows:
Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with resorcinol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and nitro derivatives from oxidation.
科学研究应用
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles.
作用机制
The mechanism of action of 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its azo and hydrazone groups. These functional groups can participate in various chemical reactions, such as forming complexes with metal ions or undergoing redox reactions. The pathways involved include:
Complex Formation: The compound can chelate metal ions, making it useful in analytical chemistry.
Redox Reactions: The azo and hydrazone groups can undergo redox reactions, contributing to its stability and reactivity.
相似化合物的比较
Similar Compounds
4-(4-Nitrophenylazo)resorcinol: Another azo compound with similar dye properties.
4-[(E)-(4-Nitrophenyl)diazenyl]-1,2-benzenediol: A structurally related compound with similar functional groups.
Uniqueness
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific arrangement of azo and hydrazone groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
属性
CAS 编号 |
65740-09-2 |
|---|---|
分子式 |
C18H12N6O5 |
分子量 |
392.3 g/mol |
IUPAC 名称 |
2,4-bis[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H12N6O5/c25-18-10-9-12(19-20-13-5-1-3-7-16(13)23(26)27)11-15(18)22-21-14-6-2-4-8-17(14)24(28)29/h1-11,25H |
InChI 键 |
WREHZQPVOZUPBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


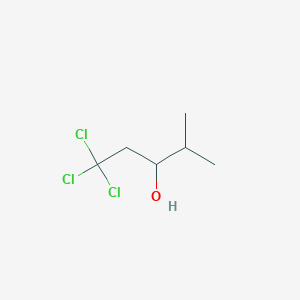
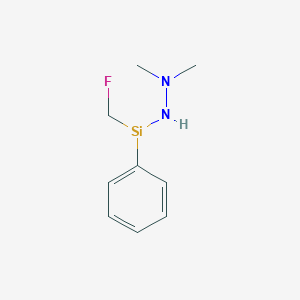
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
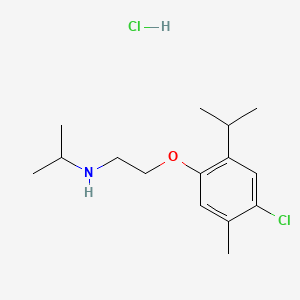
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
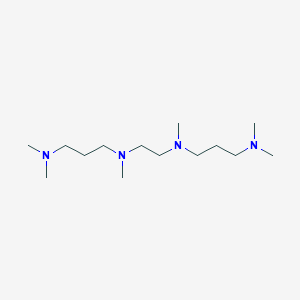

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
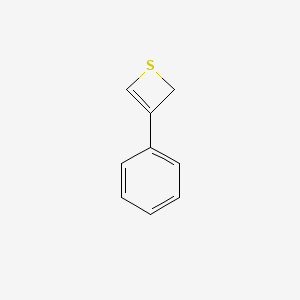
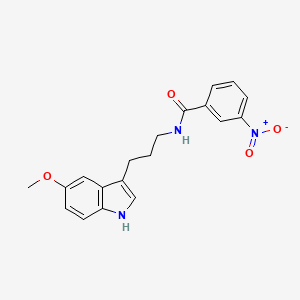
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
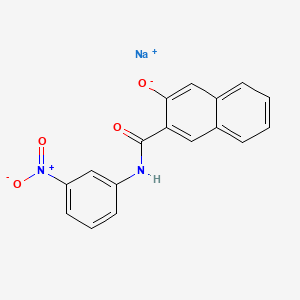

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
